molecular formula C23H22N4O2S B2894049 N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 688354-72-5

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No. B2894049
CAS RN: 688354-72-5
M. Wt: 418.52
InChI Key: TWSHDCJHPURCDK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as FQ-11, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. FQ-11 is a quinazoline-based compound that has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally similar to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide focuses on their synthesis, crystal structure, and properties. A study by Hong Sun et al. (2021) detailed the synthesis and structural determination of a related compound, showcasing the use of 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, along with X-ray diffraction for crystal measurement. DFT calculations were utilized for molecular structure optimization, highlighting the compound's stable conformations and intermolecular interactions within crystals.

Antitumor Applications

A novel series of compounds, including those with structural features akin to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, have been explored for their antitumor properties. M. Mohamed et al. (2016) designed and tested a series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing broad-spectrum antitumor efficacy against various cancer cell lines, including renal and lung cancer. These findings suggest the potential of quinazolinone derivatives as antitumor agents.

Antimicrobial Activity

Compounds structurally related to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide have also shown promising antimicrobial activity. A. Abu‐Hashem (2018) reported the synthesis of furothiazolo pyrimido quinazolinones, evaluating their activity against various bacterial and fungal strains. The study identified compounds with significant growth inhibition, indicating the potential for developing new antimicrobial agents based on this chemical framework.

Enzyme Inhibition and Malaria Treatment

Investigations into the enzyme inhibitory properties of compounds similar to N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide have highlighted their potential in treating diseases like malaria. Soraya Alnabulsi et al. (2018) explored analogues of furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Although the analogues showed lower activity than the lead compound, the study provides a basis for further exploration of these compounds in disease treatment.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-21(25-15-18-9-6-14-29-18)16-30-23-26-20-11-5-4-10-19(20)22(27-23)24-13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,25,28)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSHDCJHPURCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

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